molecular formula C10H9BrN4O B1374646 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxamide CAS No. 50427-80-0

5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxamide

Cat. No.: B1374646
CAS No.: 50427-80-0
M. Wt: 281.11 g/mol
InChI Key: VFSFMIAZKJKJQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxamide is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an amino group at the 5-position, a bromophenyl group at the 1-position, and a carboxamide group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxamide typically involves the reaction of 4-bromoaniline with ethyl acetoacetate to form an intermediate, which is then cyclized to produce the pyrazole ringThe reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like acetic acid or hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications. For example, the substitution of the bromine atom with a fluorine atom can enhance the compound’s biological activity .

Scientific Research Applications

5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: The compound has potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets. Additionally, the bromine atom can be easily substituted with other functional groups, allowing for the synthesis of a wide range of derivatives with diverse properties .

Properties

IUPAC Name

5-amino-1-(4-bromophenyl)pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN4O/c11-6-1-3-7(4-2-6)15-9(12)8(5-14-15)10(13)16/h1-5H,12H2,(H2,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSFMIAZKJKJQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=C(C=N2)C(=O)N)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxamide
Reactant of Route 2
5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxamide
Reactant of Route 3
Reactant of Route 3
5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxamide
Reactant of Route 4
Reactant of Route 4
5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxamide
Reactant of Route 5
Reactant of Route 5
5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxamide
Reactant of Route 6
Reactant of Route 6
5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.